molecular formula C8H8N4 B2814572 1-(Pyridin-3-yl)-1H-imidazol-2-amine CAS No. 1211541-66-0

1-(Pyridin-3-yl)-1H-imidazol-2-amine

Cat. No.: B2814572
CAS No.: 1211541-66-0
M. Wt: 160.18
InChI Key: NTCBRWIFXAIXAC-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and imidazole moieties in its structure imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . These interactions can lead to downstream effects such as modulation of enzymatic activity, alteration of cellular signaling, and changes in gene expression.

Result of Action

Imidazole derivatives are known to exert various biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)-1H-imidazol-2-amine can be synthesized through several methods. One common approach involves the cyclization of 3-aminopyridine with glyoxal in the presence of ammonium acetate. This reaction typically occurs under reflux conditions in ethanol, yielding the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted imidazole and pyridine derivatives.

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-imidazol-2-amine
  • 1-(Pyridin-4-yl)-1H-imidazol-2-amine
  • 1-(Pyridin-3-yl)-1H-imidazol-4-amine

Comparison: 1-(Pyridin-3-yl)-1H-imidazol-2-amine is unique due to the specific positioning of the pyridine and imidazole rings, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

1-pyridin-3-ylimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-11-4-5-12(8)7-2-1-3-10-6-7/h1-6H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCBRWIFXAIXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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